N,N'-Ethylenebisoleamide

Polymer Additives Migration Kinetics EVA Copolymer

Generic primary amides (Oleamide, Erucamide) fail to provide long-term anti-block in high-VA EVA resins and polar copolymers, leading to blocked pellets and production downtime. N,N'-Ethylenebisoleamide (EBO), a secondary bis-amide, resolves this through slower, more controlled migration and superior thermal stability. - Immediate surface bloom in high-VA EVA pellets eliminates silo-blocking and pneumatic conveying issues, removing the need for dusting or secondary coating steps. - 25.1% lower ejection force vs. ethylene bisstearamide in acetal (POM) injection molding reduces cycle time, scrap rate, and mold tool wear. - Multifunctional 'medium slip' and 'very good anti-block' performance simplifies additive masterbatches by replacing separate erucamide and inorganic anti-block inventories.

Molecular Formula C38H72N2O2
Molecular Weight 589.0 g/mol
Cat. No. B8111913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Ethylenebisoleamide
Molecular FormulaC38H72N2O2
Molecular Weight589.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C38H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,39,41)(H,40,42)
InChIKeyOXDXXMDEEFOVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EBO Overview and Specifications


N,N'-Ethylenebisoleamide (EBO, CAS 110-31-6) is a high molecular weight, vegetable-based fatty acid bisamide [1] utilized primarily as a slip, anti-block, and mold release agent in thermoplastics and polar copolymers . It is synthesized from oleic acid and ethylenediamine [1] and is characterized by a molecular weight of ~589 g/mol and a melting point range of 115-118°C .

Polymer Compatibility Polar copolymers, EVA, and multi-layer film extrusion
Migration Profile Controlled release for sustained slip and anti-block
Thermal Processing Higher thermal stability for >200 °C film blowing

Why EBO Cannot Be Substituted by Primary Amides


A direct substitution of a primary amide like Oleamide (C18) or Erucamide (C22) for N,N'-Ethylenebisoleamide (EBO) is technically invalid in many applications due to fundamental differences in molecular structure, resulting in quantifiably different migration kinetics and functional longevity [1]. EBO is a secondary bis-amide, which imparts a slower, more controlled migration rate and higher thermal stability compared to the rapid-blooming, volatile primary amides [1]. This structural difference directly influences the coefficient of friction (COF) evolution over time and the anti-block performance in polar copolymers and multi-layer structures [2], making generic in-class substitution a high-risk procurement decision without explicit process re-validation.

Factor
EBO (Bisamide)
Primary Amide
Molecular Structure
Secondary bis-amide, higher molecular weight
Mono-amide, lower molecular weight
Migration Kinetics
Slower, controlled bloom for sustained performance
Rapid blooming; may lead to fast depletion and plate-out
Anti-Block Capability
Reported very good anti-block in polar copolymers
Limited anti-block; typically requires inorganic co-additives

EBO Performance Advantages vs. Competitors


Migration Rate in EVA Copolymers

In ethylene-vinyl acetate (EVA) copolymer pellet formulations, the migration rate of N,N'-ethylenebisoleamide (EBO) to the surface is 'nearly instantaneous,' a critical parameter for immediate anti-block performance during high-throughput bulk handling. In contrast, the analogous N,N'-ethylenebiserucamide exhibits a 'much slower' migration rate under identical conditions [1]. This difference is attributed to the increased molecular weight and chain saturation of the erucamide derivative.

EVA Migration Rate
Head-to-head
Nearly instantaneous vs. much slower for ethylenebiserucamide
Supports immediate anti-block in EVA pellet handling
Qualitative comparison under ambient conditions
Polymer Additives Migration Kinetics EVA Copolymer

Mold Release Efficiency in Acetal (POM)

In acetal (polyoxymethylene, POM) molding applications, a loading of 5,000 ppm N,N'-ethylenebisoleamide (EBO) achieves a 25.1% reduction in mold ejection force, demonstrating its efficacy as a high-performance internal lubricant. This marginally surpasses the 23.3% reduction provided by an equivalent loading of the saturated analog, ethylene bisstearamide (EBS) [1]. Both bisamides significantly outperform primary amides like erucamide (21.8% reduction) and stearamide (20.4% reduction) in this specific polymer matrix [1].

POM Mold Release
Head-to-head
25.1% ejection force reduction at 5,000 ppm
Reported higher lubricity than ethylene bisstearamide in acetal
EBS provided 23.3% reduction; erucamide 21.8%
Mold Release Acetal (POM) Ejection Force

Thermal Stability and Volatility

N,N'-ethylenebisoleamide (EBO) is a bisamide with a molecular weight of ~589 g/mol, which inherently confers greater thermal stability and lower volatility compared to primary monoamides like oleamide (~281 g/mol) or erucamide (~337 g/mol) [1][2]. This class-level distinction is critical in high-temperature processing or end-use applications, where the loss of primary amides via volatilization can lead to reduced slip performance and plate-out on dies and molds.

Thermal Stability
Class-level
Higher thermal stability and lower volatility vs. primary amides
May support processing above 200 °C without additive loss
Inferred from molecular weight and hydrogen bonding
Thermal Stability Volatility Bisamide

Anti-Block Without Inorganic Additives

Patented applications demonstrate that the use of N,N'-ethylenebisoleamide (EBO) as an organic anti-block additive eliminates the need for inorganic additives like silica or talc in polyolefin film formulations [1]. The preferred loading range for EBO in this application is 200-10,000 ppm relative to the ethylene copolymer [1]. By replacing inorganic particulates, which are known to scatter light and cause haze, EBO maintains or improves the film's optical properties (e.g., clarity and gloss) while providing effective anti-block performance.

Anti-Block Without Inorganics
Class-level
Effective at 200–10,000 ppm without haze from silica/talc
Supports anti-block with maintained optical clarity
No numerical haze comparison available
Anti-Block Optical Clarity Polyolefin Film

Dual Slip and Anti-Block Functionality

In a comparative analysis of fatty acid amides for multilayer flexible packaging, N,N'-ethylenebisoleamide (EBO) is noted for its unique dual functionality. Unlike the primary amides erucamide (E) and oleamide (O), which provide poor anti-block (AB) performance and require separate additives, EBO is specifically rated as providing 'very good' (+++) anti-block performance in polar polyolefin copolymers in addition to its slip function [1].

Dual Function Rating
Head-to-head
Anti-block: +++ (very good); Slip: + (established)
Enables single-additive approach over erucamide + inorganic systems
Qualitative rating in polar polyolefin copolymers
Multifunctional Additive Internal Lubricant Anti-block

EBO Industrial Application Scenarios


EVA Pellet Bulk Shipment and Handling

This scenario directly applies to the evidence of EBO's 'nearly instantaneous' migration in EVA pellets [1]. During the production of high vinyl acetate (VA) content EVA resins (e.g., >18% VA) which are inherently tacky and prone to blocking, EBO is the preferred additive. Its rapid bloom to the pellet surface provides immediate anti-tack protection. This prevents agglomeration during pneumatic conveying, storage in silos or large bulk containers, and final packaging, ensuring the product remains free-flowing for downstream customers without the need for additional dusting or coating steps. This directly lowers handling costs and eliminates quality complaints related to 'blocked' shipments.

Precision POM Injection Molding

This scenario is supported by the direct head-to-head mold release data in acetal [2]. For manufacturers producing high-tolerance gears, bearings, or fasteners in acetal (POM), the 25.1% reduction in ejection force provided by EBO at 5,000 ppm is a critical process optimization factor. This quantifiable improvement over alternatives like ethylene bisstearamide (23.3% reduction) [2] can be leveraged to: (a) reduce mold cycle times by facilitating faster part ejection, (b) lower scrap rates from ejection pin damage or part warpage, and (c) extend the operational life of delicate mold tooling. The selection of EBO in this application is a direct driver of manufacturing profitability.

High-Clarity Multilayer Film Formulation

This scenario is directly linked to EBO's class-level advantage as an organic anti-block additive [3] and its validated 'very good' anti-block rating in polar copolymers [4]. In the production of premium flexible packaging, such as high-clarity food pouches or medical device overwraps, maintaining optical properties is paramount. EBO is selected to provide the necessary anti-block and controlled slip performance in sealant layers (often EVA or polar copolymer-based) without the haze associated with inorganic anti-block agents like silica or talc [3]. This enables the production of films with superior transparency and gloss, meeting the stringent aesthetic and functional requirements of premium brand owners.

Consolidated Additive for Polyolefin Compounding

This scenario is a strategic procurement recommendation based on the multifunctional performance data in Table 4-15 of the Elsevier reference [4]. For a masterbatch producer or compounder supplying a range of polyolefin converters, EBO offers a unique value proposition by combining 'medium slip' and 'very good anti-block' in a single molecule. This allows for the formulation of a simplified, more robust additive package. Instead of managing separate inventories of erucamide (for slip) and an inorganic (for anti-block), the formulator can specify EBO. This reduces raw material SKUs, minimizes the risk of antagonistic interactions between multiple additives, and simplifies quality control testing for both the compounder and the end-user.

Application
Selection Property
Validation Focus
EVA Pellet Anti-Tack
Rapid surface bloom kinetics
Anti-blocking and flowability tests
High-Precision POM Molding
Lubricity in acetal resin
Ejection force and cycle time reduction
High-Clarity Multilayer Film
Organic anti-block without haze
Optical clarity and coefficient of friction
Consolidated Additive Package
Dual slip and anti-block functionality
Formulation simplification and additive interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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